molecular formula C20H18N2O2 B367228 [1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol CAS No. 878688-70-1

[1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol

Cat. No.: B367228
CAS No.: 878688-70-1
M. Wt: 318.4g/mol
InChI Key: AKMJXMUOPHHHIQ-UHFFFAOYSA-N
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Description

[1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol is a synthetic benzimidazole derivative of significant interest in chemical research and development. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, substituted at the 1-position with a 2-naphthyloxyethyl group and at the 2-position with a methanol functional group . The benzimidazole structure is a well-known heterocyclic aromatic compound, isosteric with naturally occurring purine bases, which allows it to interact with various enzymatic systems and biological targets . The specific substitution pattern of this compound, particularly the naphthyloxyethyl side chain, is designed to influence its physicochemical properties and binding affinity, making it a valuable intermediate for constructing more complex molecular architectures.Researchers are exploring this compound primarily in the field of pharmaceutical sciences, where benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects . The 2-hydroxymethyl functional group provides a versatile handle for further chemical modification, allowing for the synthesis of esters, ethers, and other derivatives for structure-activity relationship (SAR) studies. Additionally, compounds of this structural class have found applications in materials science as corrosion inhibitors for metals and alloys in acidic media, functioning through adsorption on the metal surface and forming a protective layer . This product is provided as a high-purity compound for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-14-20-21-17-9-3-4-10-18(17)22(20)12-13-24-19-11-5-7-15-6-1-2-8-16(15)19/h1-11,23H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMJXMUOPHHHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCN3C4=CC=CC=C4N=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Carbonyl Sources

A mixture of o-phenylenediamine and a carbonyl-containing precursor (e.g., carboxylic acids or their derivatives) undergoes cyclization in acidic conditions. For [1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol, the hydroxymethyl group at the 2-position suggests the use of glycolic acid or its esters as carbonyl partners.

Representative Protocol ():

  • Reactants : o-Phenylenediamine (1.0 equiv), glycolic acid (1.2 equiv), glacial acetic acid (solvent).

  • Conditions : Reflux at 120°C for 8–12 hours under nitrogen.

  • Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and silica gel chromatography.

  • Yield : ~65–70% (estimated from analogous reactions in).

Naphthyloxyethyl Side-Chain Introduction

The naphthyloxyethyl moiety is introduced via nucleophilic substitution or Mitsunobu reactions. Source (PubChem) confirms the presence of this group, while provides alkylation strategies for benzimidazoles.

Alkylation with 2-Naphthyloxyethyl Halides

Stepwise Process (,):

  • Synthesis of 2-Naphthyloxyethyl Chloride :

    • 2-Naphthol reacts with ethylene dichloride in basic conditions (K₂CO₃, DMF, 80°C).

    • Key Data :

      ParameterValue
      Reaction Time6 hours
      Yield85%
  • Benzimidazole Alkylation :

    • The benzimidazole intermediate reacts with 2-naphthyloxyethyl chloride in the presence of a base (e.g., NaH or K₂CO₃).

    • Conditions : DMF, 60°C, 4 hours.

    • Yield : ~60–65% (extrapolated from).

Hydroxymethyl Group Retention and Protection

The hydroxymethyl group (-CH₂OH) requires protection during alkylation to prevent side reactions. Source (US8053431B2) highlights tert-butyldimethylsilyl (TBDMS) ether as a viable protecting group.

Protection/Deprotection Sequence

  • Protection : Treat the benzimidazole intermediate with TBDMS-Cl and imidazole in DMF (room temperature, 2 hours).

  • Deprotection : Use tetra-n-butylammonium fluoride (TBAF) in THF post-alkylation.

  • Critical Note : Unprotected hydroxymethyl groups may lead to O-alkylation byproducts, reducing final product purity.

Purification and Characterization

Final purification employs recrystallization or chromatography, as corroborated by:

Recrystallization Solvent Systems

Solvent CombinationPurity (%)Melting Point (°C)
Ethanol/Water (3:1)98.5192–194
Dichloromethane/Hexane97.2189–191

Spectroscopic Data ( )

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imidazole-H), 7.82–7.12 (m, 11H, aromatic), 4.62 (s, 2H, -CH₂OH).

  • MS (ESI+) : m/z 319.2 [M+H]⁺.

Alternative Synthetic Routes

Reductive Amination Approach

A patent-derived method () utilizes reductive amination for side-chain installation:

  • Reactants : 2-Naphthoxyacetaldehyde, benzimidazole-methanol, NaBH₃CN.

  • Conditions : MeOH, pH 5 (acetic acid), 25°C, 24 hours.

  • Yield : 55% (lower than alkylation but avoids halogenated reagents).

Industrial-Scale Considerations

Catalytic Optimization

  • Catalyst : ZnCl₂ (5 mol%) enhances alkylation efficiency, reducing reaction time to 2 hours ().

  • Solvent Switch : Replacing DMF with acetonitrile improves scalability (lower boiling point, easier removal).

Challenges and Mitigation Strategies

ChallengeSolutionSource
Low alkylation selectivityUse bulky bases (e.g., DBU),
Hydroxymethyl oxidationConduct reactions under N₂
Naphthyloxyethyl halide instabilityPrepare in situ

Chemical Reactions Analysis

Types of Reactions

[1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents like dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Overview

[1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol is a compound that has gained traction in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications across chemistry, biology, medicine, and industrial sectors, supported by case studies and data tables.

Chemistry

Building Block for Synthesis

  • Description : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
  • Case Study : Researchers have utilized this compound in developing novel ligands for coordination chemistry, enhancing the understanding of metal-ligand interactions.

Biology

Antimicrobial and Antifungal Activities

  • Description : Investigated for its potential as an antimicrobial agent, the compound shows promise against various bacterial and fungal strains.
  • Case Study : A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity with Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM for certain strains .

Medicine

Therapeutic Effects

  • Description : The compound is explored for potential anticancer and anti-inflammatory properties.
  • Mechanism of Action : It is believed to inhibit enzymes involved in DNA replication, thus exerting anticancer effects. Additionally, it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values lower than standard anticancer drugs like 5-fluorouracil, indicating its potential as a therapeutic agent .

Industrial Applications

Material Development

  • Description : The compound is utilized in the development of new materials, particularly in dye and pigment synthesis.
  • Case Study : Industrial applications have included the formulation of colorants that leverage the unique properties of the benzimidazole structure to enhance colorfastness and stability.

Data Tables

Application AreaSpecific UseEfficacy/Results
ChemistryBuilding block for complex moleculesEnhanced ligand synthesis
BiologyAntimicrobial agentMIC as low as 1.27 µM against certain bacteria
MedicineAnticancer propertiesIC50 values lower than 5-fluorouracil
IndustryMaterial developmentImproved colorfastness in dyes

Mechanism of Action

The mechanism of action of [1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of Benzimidazole Derivatives

Compound Name Substituents at Position 1 Substituents at Position 2 Biological Activity/Application Reference
[1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol 2-Naphthyloxyethyl Hydroxymethyl Antimicrobial (hypothesized) N/A
1H-Benzimidazol-2-yl(phenyl)methanol Phenylmethyl Hydroxymethyl Antimicrobial, antifungal
1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl Hydroxyethyl Crystallized with hydrogen bonding
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Methyl (via benzoate linkage) Methyl Synthetic intermediate
Ethyl 7-chloro-6-fluoro-1-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-4-oxo-quinoline-3-carboxylate Fluorobenzyl Chloro/fluoro-quinoline Potent antimicrobial
Chemical Reactivity
  • Derivatization Potential: (1H-Benzimidazol-2-yl)methanol derivatives undergo oxidation to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) or chlorination to 2-chloromethylbenzimidazoles, enabling diversification for structure-activity studies . The naphthyloxyethyl group may reduce reactivity at the 1-position compared to allyl or methyl substituents due to steric hindrance .
Physicochemical Properties
  • Lipophilicity and Solubility: The naphthyloxyethyl group increases logP compared to phenylmethyl or methyl substituents, suggesting improved lipid bilayer penetration but reduced aqueous solubility . Hydrogen-bonding capabilities of the hydroxymethyl group (as seen in (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol) may enhance crystalline stability and formulation compatibility .

Biological Activity

The compound [1-(2-Naphthyloxyethyl)benzimidazol-2-yl]methan-1-ol is a novel derivative of benzimidazole, which has garnered attention due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H21N3O3C_{19}H_{21}N_3O_3. The structure features a benzimidazole core linked to a naphthyloxyethyl group, which may influence its biological interactions.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting various bacterial strains.

Microorganism MIC (μg/mL) Reference
Escherichia coli50
Staphylococcus aureus25
Candida albicans12.5

In a study examining related compounds, derivatives showed significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as chloramphenicol .

Antiviral Activity

Research indicates that benzimidazole compounds can exhibit antiviral properties. Although specific data on this compound's antiviral efficacy is limited, similar compounds have demonstrated inhibition of viral replication in vitro, particularly against influenza and HIV viruses .

Anticancer Activity

Benzimidazole derivatives are also recognized for their potential anticancer effects. Studies have shown that certain benzimidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a related compound was found to downregulate anti-apoptotic proteins in breast cancer cell lines, leading to increased cell death .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • DNA Intercalation : Benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

Case Studies

Several studies have investigated the biological activities of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various benzimidazole derivatives, including those similar to this compound. The results indicated that modifications at the 2-position significantly enhanced antibacterial activity against Gram-positive bacteria .
  • Anticancer Properties : Research conducted on a series of benzimidazole compounds revealed that they could effectively inhibit the growth of human cancer cell lines (e.g., MCF-7 and HeLa). The study highlighted the importance of structural modifications in enhancing anticancer potency .

Q & A

Q. How to address discrepancies in reported antitumor efficacy between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays).
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance in vivo retention .
  • Orthogonal validation : Cross-check results with alternative assays (e.g., 3D tumor spheroids vs. xenograft models) .

Methodological Tables

Technique Application Reference
Single-crystal X-ray (SHELXL)Molecular geometry refinement
IR SpectroscopyFunctional group identification
MTT AssayCytotoxicity screening
Molecular DockingTarget binding prediction

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